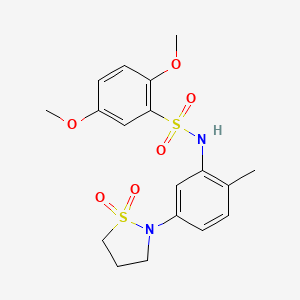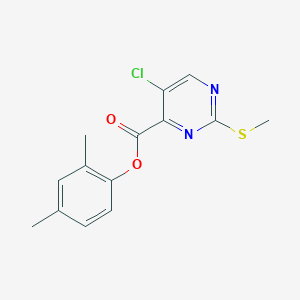
N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT129202 is a benzothiadiazine derivative that has been synthesized and studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development.
Mécanisme D'action
The mechanism of action of CCT129202 involves the inhibition of various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, it has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
CCT129202 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, it has been shown to reduce oxidative stress and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CCT129202 in lab experiments is its specificity for inhibiting certain signaling pathways involved in inflammation and cancer progression. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation is that it has not been extensively studied in clinical trials, and its long-term effects are not well understood.
Orientations Futures
There are several future directions for the study of CCT129202. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine its long-term effects and potential side effects. Furthermore, the development of more specific and potent derivatives of CCT129202 may lead to more effective therapeutic agents.
In conclusion, CCT129202 is a promising compound that has been studied for its potential therapeutic applications in cancer research, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation and cancer progression. While there are advantages and limitations to using CCT129202 in lab experiments, there are several future directions for its study that may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of CCT129202 involves the reaction of 2-chlorobenzylamine with 2-mercaptobenzothiazole, followed by the addition of phosgene to form the carboxylic acid chloride. The resulting compound is then treated with ammonia to form the final product, CCT129202.
Applications De Recherche Scientifique
CCT129202 has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-6-2-1-5-10(11)9-17-15(20)14-18-12-7-3-4-8-13(12)23(21,22)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGJIREODHUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NS(=O)(=O)C3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2454890.png)

![N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2454893.png)



![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2454898.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2454903.png)


![2-Methylsulfanyl-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2454907.png)